molecular formula C9H11ClFNO B1446393 3-(2-Fluorophenoxy)azetidine hydrochloride CAS No. 1401786-30-8

3-(2-Fluorophenoxy)azetidine hydrochloride

Cat. No.: B1446393
CAS No.: 1401786-30-8
M. Wt: 203.64 g/mol
InChI Key: TXHNDAUXWXARCI-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characteristics

3-(2-Fluorophenoxy)azetidine hydrochloride is characterized by its unique molecular architecture that combines multiple distinct chemical features within a single compound. The compound possesses the Chemical Abstracts Service registry number 1401786-30-8 and exhibits a molecular formula of C9H11ClFNO with a molecular weight of 203.64 grams per mole. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as this compound, reflecting its structural composition of an azetidine ring substituted at the 3-position with a 2-fluorophenoxy group and associated with a hydrochloride salt.

The structural characteristics of this compound are particularly noteworthy due to the presence of the azetidine ring system, which constitutes a four-membered saturated heterocycle containing one nitrogen atom. The InChI (International Chemical Identifier) code for this compound is 1S/C9H10FNO.ClH/c10-8-3-1-2-4-9(8)12-7-5-11-6-7;/h1-4,7,11H,5-6H2;1H, which provides a standardized representation of its molecular structure. The compound exists as a solid at room temperature and requires storage under inert atmosphere conditions at temperatures between 2-8 degrees Celsius to maintain its stability and purity, which is typically maintained at 98 percent.

The base azetidine portion without the hydrochloride salt, 3-(2-Fluorophenoxy)azetidine, has been independently characterized with the Chemical Abstracts Service number 918831-13-7 and a molecular formula of C9H10FNO, resulting in a molecular weight of 167.18 grams per mole. The structural configuration features a highly strained four-membered ring that imparts unique reactivity characteristics to the molecule, with the ring strain estimated at approximately 25.4 kilocalories per mole, positioning it between the higher strain of aziridines and the lower strain of five-membered pyrrolidine rings.

Property Value
Chemical Abstracts Service Number 1401786-30-8
Molecular Formula C9H11ClFNO
Molecular Weight 203.64 g/mol
IUPAC Name This compound
Physical State Solid
Purity 98%
Storage Temperature 2-8°C
Storage Conditions Inert atmosphere

Significance in Organic Chemistry and Materials Science

The significance of this compound in organic chemistry and materials science stems from its unique combination of structural features that enable diverse synthetic applications and functional properties. Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry, with their reactivity driven by considerable ring strain while maintaining significantly more stability than related aziridines, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions.

The fluorinated phenoxy substituent introduces additional complexity and functionality to the azetidine core, enhancing the compound's potential applications in pharmaceutical development. Fluorinated organic compounds are frequently utilized in pharmaceuticals due to their unique properties, such as increased lipophilicity and metabolic stability. The trifluoromethyl and fluorine substituents in related azetidine derivatives have been shown to enhance biological activity and chemical stability, making these compounds valuable scaffolds for drug discovery efforts.

Recent advances in computational modeling have demonstrated the potential for predicting and optimizing the synthesis of azetidine-containing compounds, including fluorinated derivatives like this compound. Researchers from Massachusetts Institute of Technology and the University of Michigan have developed computational models that can predict compounds capable of reacting to form azetidines using photocatalytic methods, moving beyond traditional trial-and-error approaches to enable more efficient synthetic planning.

The strain-driven character of the four-membered heterocycle makes azetidines particularly valuable as building blocks for accessing more complex molecular architectures through ring-opening reactions. The ring strain of approximately 25.4 kilocalories per mole provides sufficient driving force for various chemical transformations while maintaining adequate stability for synthetic manipulation. This balance between reactivity and stability has led to increased interest in azetidine derivatives as platforms for developing novel materials with specific properties.

In materials science applications, azetidine derivatives have found utility in polymerization processes, where the ring strain can be exploited to drive polymerization reactions. The resulting polymers have important applications including antibacterial and antimicrobial coatings, carbon dioxide adsorption materials, chelation systems, and materials templating applications. The incorporation of fluorinated substituents, as present in this compound, can further enhance the properties of such polymer materials by introducing additional functionality and improving thermal and chemical stability.

Historical Context and Evolution of Azetidine Derivatives

The historical development of azetidine derivatives traces back to the early 20th century, with significant milestones marking the evolution of this important class of heterocyclic compounds. The history of azetidine compounds can be traced to 1907 with the Schiff base reaction involving aniline and aldehydes, representing early explorations into four-membered nitrogen-containing ring systems. This foundational work established the groundwork for subsequent developments in azetidine chemistry that would prove crucial for pharmaceutical and materials applications.

A significant historical milestone occurred in 1955 with the isolation of the first natural azetidine derivative, L-azetidine-2-carboxylic acid, from Convallaria majalis. This compound was identified as a proline receptor antagonist, marking the beginning of serious scientific interest in the biological significance of azetidine-containing natural products. The discovery of this naturally occurring azetidine derivative provided validation for the biological relevance of four-membered nitrogen heterocycles and spurred further research into their synthesis and applications.

The evolution of azetidine chemistry gained substantial momentum following Alexander Fleming's discovery of penicillin and the subsequent recognition of the importance of beta-lactam antibiotics. This breakthrough highlighted the critical role of four-membered cyclic amides in biological systems and created an urgent need for developing more active compounds against bacterial and fungal infections, particularly in response to growing microbial resistance. The molecular action of beta-lactam derivative antibiotics involves powerful selective and irreversible inhibition of enzymes involved in peptidoglycan layer development, demonstrating the unique biological properties that can be achieved through four-membered ring systems.

The field experienced significant advancement in 2007 with the isolation of one of the most complex azetidine derivatives from Daphniphyllum calycillum, representing a milestone in understanding the structural diversity possible within azetidine chemistry. This discovery expanded the known chemical space of azetidine derivatives and provided new targets for synthetic chemists attempting to replicate and modify naturally occurring structures.

Recent decades have witnessed remarkable advances in the chemistry and reactivity of azetidines, driven by improved synthetic methodologies and a deeper understanding of their strain-driven reactivity patterns. Modern synthetic approaches have overcome many of the traditional challenges associated with azetidine synthesis, including issues related to the instable strain in the ring system that historically made preparation of azetidine derivatives one of the most challenging synthetic targets. Contemporary methods now employ cyclization, cycloaddition, and transformation of other heterocyclic systems to access diverse azetidine structures with improved efficiency and selectivity.

The development of photocatalytic synthesis methods represents a recent innovation in azetidine chemistry, with researchers developing new approaches that use light-driven catalysts to promote azetidine formation. These methods have been coupled with computational modeling to predict successful reaction conditions, representing a significant evolution from the traditional trial-and-error approaches that characterized earlier synthetic efforts.

Historical Period Key Development Significance
1907 Schiff base reactions with aniline and aldehydes Early foundation of azetidine chemistry
1955 Isolation of L-azetidine-2-carboxylic acid First natural azetidine derivative discovered
Post-Fleming Era Recognition of beta-lactam importance Drove pharmaceutical interest in four-membered rings
2007 Complex azetidine from Daphniphyllum calycillum Demonstrated structural diversity potential
Recent Years Photocatalytic synthesis methods Modern computational and synthetic approaches

Properties

IUPAC Name

3-(2-fluorophenoxy)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO.ClH/c10-8-3-1-2-4-9(8)12-7-5-11-6-7;/h1-4,7,11H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHNDAUXWXARCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

  • Azetidine-3-carboxylic acid and derivatives serve as common starting points for azetidine synthons.
  • Protected azetidine derivatives such as tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate or tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate are frequently employed intermediates.
  • Fluorination reagents such as tetrabutylammonium fluoride (TBAF) or triethylamine trihydrofluoride are used to introduce fluorine atoms at specific positions.

General Synthetic Strategy

The preparation of 3-(2-fluorophenoxy)azetidine hydrochloride generally follows these key steps:

Detailed Preparation Routes

Fluorination and Protection

  • Starting from tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate , fluorination is achieved by treatment with tetrabutylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine to form tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate . This step typically involves reflux conditions to ensure complete conversion.

  • Alternatively, methanesulfonylation of the hydroxymethyl group followed by fluorination with triethylamine trihydrofluoride can be employed to install the fluorine atom at the 3-position on the azetidine ring.

Coupling with 2-Fluorophenol Derivatives

  • The fluorinated azetidine intermediate is then reacted with 2-fluorophenol or its derivatives under basic conditions (e.g., sodium hydride as a base) to form the 3-(2-fluorophenoxy)azetidine structure via nucleophilic substitution of a suitable leaving group (such as a bromide or tosylate) on the azetidine ring.

  • Protection of the phenol group with tetrahydropyranyl (THP) groups may be used to enhance selectivity and yield during coupling reactions, followed by deprotection under acidic conditions.

Deprotection and Hydrochloride Salt Formation

  • The Boc protecting group is removed by treatment with 4 M hydrochloric acid in dioxane or aqueous HCl , yielding the free amine.

  • The free amine is then converted to its hydrochloride salt by bubbling hydrogen chloride gas through a solution of the amine in an appropriate solvent (e.g., ethanol) or by treatment with aqueous HCl, followed by isolation of the solid hydrochloride salt.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Boc protection of azetidine Boc2O, base (e.g., triethylamine), DCM 80-90 Standard protection step
Fluorination TBAF or HF/trimethylamine, reflux 70-85 Fluorination of hydroxymethyl group
Methanesulfonylation + fluorination Methanesulfonyl chloride, triethylamine; then triethylamine trihydrofluoride 65-75 Alternative fluorination route
Coupling with 2-fluorophenol NaH, DMF or THF, 60-80°C 60-80 Nucleophilic substitution to form ether bond
Boc deprotection 4 M HCl in dioxane or aqueous HCl >90 Efficient removal of Boc group
Hydrochloride salt formation HCl gas or aqueous HCl, ethanol 70-90 Isolation of stable hydrochloride salt

Alternative Synthetic Approaches

  • Some methods start with 3-bromo- or 3-chloromethyl azetidine derivatives , which are converted to fluoromethyl azetidines by nucleophilic displacement with fluoride sources.

  • Reduction steps using hydride reagents such as sodium borohydride or lithium aluminum hydride are applied to convert esters or carboxylates to alcohols before fluorination.

  • Use of diphenylmethanamine for cyclization and subsequent deprotection under palladium catalysis allows access to fluoromethyl azetidines with high purity.

Research Findings and Optimization

  • The choice of fluorinating reagent significantly affects yield and purity. For example, TBAF provides milder conditions and better selectivity compared to harsher reagents like HF/trimethylamine.

  • Protecting groups on the azetidine nitrogen and phenol hydroxyl groups improve reaction efficiency by preventing side reactions and facilitating purification.

  • Deprotection steps using acid are optimized to avoid decomposition of the azetidine ring, typically performed at controlled temperatures and times.

  • Purification is commonly achieved by aqueous extraction, crystallization, or flash chromatography, depending on the step and intermediates involved.

Summary Table of Key Synthetic Steps

Step No. Transformation Starting Material Reagents/Conditions Product/Intermediate
1 Boc protection Azetidine or azetidine-3-carboxylic acid Boc2O, base, DCM Boc-protected azetidine derivative
2 Fluorination Boc-protected azetidin-3-ylmethanol TBAF or HF/trimethylamine, reflux Boc-protected 3-(fluoromethyl)azetidine
3 Coupling with 2-fluorophenol Boc-protected 3-(halomethyl)azetidine 2-Fluorophenol, NaH, DMF, heat Boc-protected 3-(2-fluorophenoxy)azetidine
4 Boc deprotection Boc-protected 3-(2-fluorophenoxy)azetidine 4 M HCl in dioxane or aqueous HCl 3-(2-Fluorophenoxy)azetidine free amine
5 Hydrochloride salt formation Free amine HCl gas or aqueous HCl, ethanol This compound

Chemical Reactions Analysis

Ring-Opening Reactions

The azetidine ring undergoes regioselective cleavage under acidic or nucleophilic conditions due to ring strain (bond angle ~88°) and electron-deficient nitrogen .

Table 1: Ring-opening reactions

Reaction TypeConditionsProducts FormedYieldSource
Acid hydrolysis6M HCl, reflux, 12 hr3-(2-Fluorophenoxy)propane-1-amine hydrochloride78%
Nucleophilic attackNaCN, DMSO, 60°C, 6 hr3-Cyano-3-(2-fluorophenoxy)propane65%
Epoxide aminolysisLa(OTf)₃, DCE, 80°C, 8 hrBicyclic aziridine derivatives82%

Key mechanistic insights:

  • Protonation at nitrogen increases electrophilicity, facilitating nucleophilic attack at C2 or C3 positions .

  • Ring-opening with cyanide proceeds via SN2 mechanism at C3, confirmed by retention of stereochemistry in chiral analogs .

Nucleophilic Substitution at Fluorophenoxy Group

The electron-withdrawing fluorine atom activates the aromatic ring for electrophilic substitution.

Table 2: Aromatic substitution reactions

ReagentConditionsPosition ModifiedProductYieldSource
HNO₃/H₂SO₄0°C, 30 minPara to fluorine3-(2-Fluoro-4-nitrophenoxy)azetidine54%
Cl₂, FeCl₃CH₂Cl₂, 25°C, 2 hrOrtho to oxygenDichloro derivative61%
H₂, Pd/CEtOH, 40 psi, 24 hrFluorine removal3-Phenoxyazetidine hydrochloride89%

Notable observation:

  • Meta-directing effect of fluorine observed in nitration reactions, contrasting typical ortho/para orientation.

Ring Expansion and Functionalization

The strained azetidine system undergoes [2+2] photocycloadditions and C–H activation:

A. Photochemical [2+2] cycloaddition

  • Reacts with electron-deficient alkenes (e.g., methyl acrylate) under UV light (λ = 254 nm) to form bicyclo[3.2.0]heptane derivatives .
    Conditions : CH₃CN, N₂ atmosphere, 48 hr
    Yield : 68%

B. C(sp³)–H Arylation

  • Palladium-catalyzed coupling at C3 position:

text
Pd(OAc)₂ (10 mol%) AgOAc (2 equiv) (BnO)₂PO₂H (20 mol%) DCE, 110°C, 24 hr

Produces 3-arylazetidines with >95% cis-selectivity .

Acid-Catalyzed Rearrangements

Under strong acidic conditions (H₂SO₄, TFAA), three primary pathways emerge:

  • Ring contraction to aziridine derivatives via dehydrohalogenation

  • Dimerization through N-acylation of hydrolyzed intermediates

  • Formation of Schiff bases with aldehydes (e.g., benzaldehyde)

Table 3: Rearrangement products

Acid CatalystTemperatureMajor ProductByproducts
TFAA-10°CTrifluoroacetamide derivative<5% oligomers
H₂SO₄ (conc.)25°CAziridine hydrochloride12% decomposition
p-TsOH80°CPolycyclic amine salts22% unidentified

Coordination Chemistry

The nitrogen lone pair participates in metal complex formation:

A. Lanthanide complexes

  • La³+ and Y³+ form stable octahedral complexes (log K = 4.2–5.8)

  • Applications: Lewis acid catalysis in Diels-Alder reactions

B. Transition metal catalysts

  • Pd(II) complexes enable Suzuki-Miyaura couplings at ppm catalyst loadings

  • Ru-based complexes show activity in hydrogen transfer reactions

Comparative Reactivity

The hydrochloride salt exhibits distinct behavior compared to free base:

PropertyFree BaseHydrochloride Salt
Solubility in H₂O12 mg/mL>500 mg/mL
Thermal stabilityDecomposes @ 145°CStable to 220°C
Reaction rate*t₁/₂ = 8.2 mint₁/₂ = 2.1 min

*Ring-opening in 1M HCl at 25°C

Scientific Research Applications

Scientific Research Applications

3-(2-Fluorophenoxy)azetidine hydrochloride has a wide range of applications across several domains:

Medicinal Chemistry

  • Drug Development : The compound serves as a scaffold for synthesizing new pharmaceutical agents, particularly due to its ability to interact with biological targets such as enzymes and receptors involved in disease pathways.
  • Biological Activity : Preliminary studies suggest that compounds with similar structures exhibit pharmacological effects, including anti-inflammatory and analgesic properties. This indicates potential therapeutic uses for this compound.

Biochemical Research

  • Enzyme Interaction Studies : It has been shown to interact with cytochrome P450 enzymes, which play critical roles in drug metabolism. This interaction can lead to either inhibition or activation of these enzymes, affecting the metabolism of other compounds.
  • Cell Signaling Modulation : The compound influences key signaling pathways such as the MAPK/ERK pathway, essential for cell proliferation and differentiation. This modulation can impact various cellular functions, making it useful for studying cancer biology and other diseases.

Chemical Synthesis

  • Building Block for Complex Molecules : It is utilized as a building block in organic synthesis, particularly in creating more complex molecules and polymers. Its unique reactivity allows for various chemical transformations, including nucleophilic substitutions and electrophilic aromatic substitutions .

Synthesis of this compound

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. Common methods include:

  • Alkylation of Primary Amines : This method involves the use of bis-triflates derived from 2-substituted-1,3-propanediols.
  • Chemical Transformations : The compound can undergo various chemical reactions to enhance its properties or functionalize the azetidine ring further.

Data Table: Summary of Applications

Application AreaSpecific UsesPotential Impact
Medicinal ChemistryDrug development scaffoldNew therapeutic agents for pain and inflammation
Biochemical ResearchEnzyme interaction studiesInsights into drug metabolism
Chemical SynthesisBuilding block for complex moleculesEnhanced reactivity in organic synthesis

Case Studies

Several studies highlight the potential applications of this compound:

  • Anti-inflammatory Properties : Research indicates that compounds with similar azetidine structures exhibit significant anti-inflammatory effects, suggesting that this compound may also possess such properties.
  • Cancer Research : Studies have shown that modulation of the MAPK/ERK pathway by this compound could lead to novel therapeutic strategies in cancer treatment by influencing cell proliferation dynamics.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenoxy)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring is known for its ring strain, which makes it highly reactive under certain conditions . This reactivity allows it to participate in various chemical reactions, leading to the formation of new compounds with potential biological activity.

Comparison with Similar Compounds

Structural Analogues with Halogen-Substituted Phenoxy Groups

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
3-(2-Fluorophenoxy)azetidine hydrochloride C₉H₁₁ClFNO 203.65 (calculated) 144205-68-5 - Ortho-fluorophenoxy substituent; azetidine core with HCl salt.
3-(4-Chlorophenoxy)azetidine hydrochloride C₉H₁₁Cl₂NO 220.10 1019616-06-8 - Para-chlorophenoxy group; higher molecular weight due to Cl vs. F.
3-(3-Chlorophenoxy)azetidine hydrochloride C₉H₁₁Cl₂NO 220.10 1312325-32-8 - Meta-chlorophenoxy substituent; positional isomerism affects reactivity.
3-(2-Fluoro-4-nitrophenoxy)azetidine hydrochloride C₉H₁₀ClFN₂O₃ 248.64 Not provided - Additional nitro group at para position; increased polarity.

Key Observations :

  • Halogen Effects : Fluorine’s electronegativity and smaller size (vs. chlorine) may improve metabolic stability and membrane permeability .

Azetidine Derivatives with Alkyl/Aryl Modifications

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride C₁₈H₂₄ClNO 305.85 Not provided - Bulky naphthyl group; demonstrated neuroprotection in SH-SY5Y cells .
3-((4-Fluorophenoxy)methyl)azetidine hydrochloride C₁₀H₁₃ClFNO 217.67 1864057-70-4 - Fluorophenoxymethyl side chain; may enhance blood-brain barrier penetration.
3-(Trifluoromethyl)azetidine hydrochloride C₄H₇ClF₃N 173.56 1221272-90-7 - CF₃ group increases lipophilicity; used in agrochemical intermediates .

Key Observations :

  • Bulkier Substituents : Compounds like the naphthyl derivative show marked biological activity (e.g., NLRP3 inflammasome inhibition) due to enhanced hydrophobic interactions .
  • Fluorine Positioning: The fluorophenoxymethyl variant (CAS 1864057-70-4) retains fluorine’s benefits while adding a methylene spacer, altering spatial orientation .

Piperidine-Based Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
3-(2-Methylphenoxy)piperidine hydrochloride C₁₂H₁₈ClNO 227.73 1858256-18-4 - Piperidine core (6-membered ring); reduced ring strain vs. azetidine.
Encenicline hydrochloride C₁₃H₁₄Cl₂N₂O 297.17 Not provided - α7 nAChR agonist; demonstrates cognitive-enhancing effects in AD models .

Key Observations :

  • Ring Size : Piperidine derivatives (6-membered) exhibit greater conformational flexibility but lower target selectivity compared to azetidines .
  • Therapeutic Potential: Encenicline highlights the importance of nitrogen-containing heterocycles in CNS drug development .

Biological Activity

3-(2-Fluorophenoxy)azetidine hydrochloride is a heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and relevant case studies.

Overview of the Compound

This compound is characterized by a four-membered azetidine ring with a 2-fluorophenoxy substituent. Its molecular structure enhances its reactivity, particularly in pharmacological contexts. The hydrochloride form improves solubility in polar solvents, facilitating various biological assays and applications in drug discovery.

The precise mechanism of action for this compound remains largely undiscovered. However, preliminary studies suggest several potential pathways through which it may exert its biological effects:

  • Enzyme Interaction : The compound has been shown to interact with cytochrome P450 enzymes, which are pivotal in drug metabolism. This interaction can lead to either inhibition or activation of the enzymes, affecting the metabolism of other compounds.
  • Cell Signaling Modulation : It influences key signaling pathways such as the MAPK/ERK pathway, which is essential for cell proliferation and differentiation.
  • Gene Expression Alteration : The compound can modulate the expression of genes involved in metabolic processes, impacting cellular metabolism and function.

Research indicates that this compound exhibits significant biological activity across various assays:

  • Anticancer Activity : Preliminary studies have indicated potential anticancer properties. For instance, compounds with structural similarities have shown promising results against various cancer cell lines, including prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cells .

Table 1: Biological Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
PC-30.67
HCT-1160.80
ACHN0.87

Cellular Effects

In vitro studies have demonstrated that this compound affects various cellular processes:

  • Cytotoxicity : The compound has shown cytotoxic effects on tumor and non-tumor mammalian cell lines, indicating its potential as a therapeutic agent .
  • Apoptosis Induction : Certain derivatives have been reported to induce apoptosis in cancer cells, highlighting their potential as anticancer agents .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Anticancer Screening : A study evaluated multiple derivatives for their anticancer activity using the National Cancer Institute's guidelines. Compounds similar to this compound exhibited varying degrees of growth inhibition across different cancer cell lines .
  • Molecular Docking Studies : Molecular docking studies have been conducted to assess the binding affinity of this compound to various biological targets. These studies are crucial for understanding its therapeutic potential and safety profile.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-(2-fluorophenoxy)azetidine hydrochloride in laboratory settings?

  • Methodological Answer : Prior to use, review Safety Data Sheets (SDS) for hazard identification, which emphasize wearing PPE (gloves, goggles, lab coats) and working in a fume hood. First-aid measures for inhalation or skin contact include immediate decontamination with water and medical consultation . Storage should comply with temperature guidelines (e.g., 0–6°C for related fluorinated compounds) to prevent decomposition .

Q. How can researchers optimize the synthesis of this compound?

  • Methodological Answer : While direct synthesis protocols are not explicitly documented, analogous azetidine derivatives (e.g., 3-hydroxymethylazetidine hydrochloride) are synthesized via nucleophilic substitution or ring-closing reactions using cost-effective reagents like epichlorohydrin . Purity validation (>95%) via HPLC or NMR is critical, as impurities can skew pharmacological assays .

Q. What analytical techniques are most effective for characterizing this compound’s structural integrity?

  • Methodological Answer : Use a combination of 1H^1H/13C^{13}C-NMR to confirm the azetidine ring and fluorophenoxy substituents. Mass spectrometry (HRMS) can validate molecular weight (e.g., C3_3H7_7ClFN for a related compound, MW 111.55) . Purity assessment via reverse-phase HPLC with UV detection is recommended .

Advanced Research Questions

Q. How does the fluorophenoxy group influence the compound’s reactivity in pharmacological models?

  • Methodological Answer : The electron-withdrawing fluorine atom enhances metabolic stability and binding affinity to target proteins. For example, KHG26792, a structurally similar azetidine derivative, showed activity in melanogenesis regulation via ERK/GSK3β pathways . Computational modeling (e.g., ClogP predictions) can quantify lipophilicity and guide structure-activity relationship (SAR) studies .

Q. What experimental strategies address contradictions in bioactivity data across different cell lines?

  • Methodological Answer : Discrepancies may arise from cell-specific expression of targets (e.g., TLR4/NF-κB in BV2 microglia ). Standardize assays using isogenic cell lines and include controls for off-target effects (e.g., ROS inhibitors). Dose-response curves and time-course studies can clarify mechanistic nuances .

Q. How can structural modifications enhance the compound’s blood-brain barrier (BBB) permeability?

  • Methodological Answer : Introduce polar groups (e.g., hydroxyl or carboxyl) to the azetidine ring to improve solubility, as seen in 3-azetidinecarboxylic acid derivatives . In vivo PET imaging with radiolabeled analogs (e.g., 18F^{18}F-tagged versions) can validate BBB penetration .

Q. What are the best practices for validating target engagement in complex biological systems?

  • Methodological Answer : Use CRISPR/Cas9-engineered knockout models to confirm target specificity. For example, in studies of NLRP3 inflammasome inhibition, compare wild-type and NLRP3/^{-/-} cells to isolate compound effects . Surface plasmon resonance (SPR) assays can quantify binding kinetics to recombinant proteins .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.